2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-16(15-12-14(2-5-19-15)24-7-6-18-13-24)22-8-10-23(11-9-22)17-20-3-1-4-21-17/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLBIXAZFYSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyridine intermediates, followed by their coupling with piperazine and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Formation of the Pyridine-2-carbonyl Group
The pyridine-2-carbonyl group is typically introduced via amide bond formation . Pyridine-2-carboxylic acid derivatives react with amines (e.g., piperazine derivatives) in the presence of coupling agents like ethyl chloroformate or carbodiimides to form amides . For example:
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Pyridine-2-carboxylic acid + piperazine amine → Pyridine-2-carbonylpiperazine (via coupling agents).
Attachment of the 1H-imidazol-1-yl Substituent
The imidazole ring is introduced through N-arylation or coupling reactions . For instance:
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Pyridine-2-carbonylpiperazine + imidazole derivative (e.g., imidazole with a leaving group) → 4-(1H-imidazol-1-yl)pyridine-2-carbonylpiperazine .
This step often employs catalysts like hexadecyltrimethylammonium bromide to facilitate coupling .
Pyrimidine Ring Formation
The pyrimidine ring is synthesized via heterocyclic cyclization . Common methods include:
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Condensation of enaminones with guanidines : Enaminones (e.g., from β-keto esters) react with guanidine derivatives under reflux or microwave conditions to form pyrimidines .
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Cyclization under basic conditions : NaOH or sodium ethoxide in ethanol promotes cyclization, as seen in thieno[2,3-b]pyridine derivatives .
Final Assembly
The final compound is constructed by linking the pyrimidine ring to the piperazine moiety. This involves amide coupling or direct cyclization , depending on the precursor structure .
Amide Bond Formation
The reaction between pyridine-2-carboxylic acid and piperazine amine proceeds via activation of the carboxylic acid (e.g., by conversion to an acid chloride or mixed carbonate) followed by nucleophilic attack by the amine .
Mechanism :
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Activation : Pyridine-2-carboxylic acid → Pyridine-2-carbonyl chloride (using SOCl₂).
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Coupling : Pyridine-2-carbonyl chloride + Piperazine amine → Pyridine-2-carbonylpiperazine amide.
N-Arylation/Coupling
The introduction of the imidazolyl group involves N-arylation of the pyridine ring. This can be achieved via:
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Palladium-catalyzed coupling (e.g., Buchwald–Hartwig amination) or
Mechanism :
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Activation : Pyridine-2-carbonylpiperazine → Pyridine-2-carbonylpiperazine with a leaving group (e.g., halide).
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Coupling : Reaction with imidazole under basic conditions (e.g., K₂CO₃) to form the N-aryl bond.
Pyrimidine Cyclization
The pyrimidine ring forms via condensation of enaminones with guanidines . For example:
Mechanism :
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Enaminone formation : β-Keto ester + Amine → Enaminone (via Michael addition).
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Guanidine coupling : Enaminone reacts with guanidine to form a tetrahedral intermediate, which undergoes cyclization to yield pyrimidine.
Reaction Yields
Spectroscopic Data
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IR : Carbonyl (C=O) stretch at ~1670 cm⁻¹, N-H bending at ~1630 cm⁻¹ .
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¹H NMR : Pyrimidine protons (δ 8.5–9.0 ppm), piperazine protons (δ 3.5–4.5 ppm), imidazole protons (δ 6.9–7.5 ppm) .
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MS : Molecular ion peak at m/z 334 (for analogous compounds) .
Challenges and Considerations
Scientific Research Applications
Structural Characteristics and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by the presence of imidazole and pyridine rings, which are known for their biological activity. The synthesis of such compounds often involves multi-step reactions, including condensation and cyclization processes, to achieve the desired structural framework. Recent studies have focused on optimizing synthetic methodologies to enhance yield and purity, which are crucial for pharmacological applications .
Antimicrobial Properties
Compounds with imidazole and pyridine functionalities have demonstrated significant antimicrobial activities. For instance, derivatives similar to 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine have been reported to exhibit efficacy against various bacterial strains, including Streptococcus pyogenes and Escherichia coli, as well as fungal pathogens like Candida albicans . The mechanism of action is often linked to the ability of these compounds to interact with microbial enzymes or disrupt cellular processes.
Anticancer Potential
The anticancer properties of imidazole and pyridine derivatives are well-documented. Studies indicate that such compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis . The structural modifications in this compound allow for enhanced binding affinity to cancer-related targets, making it a promising candidate for further development in cancer therapy.
Mechanistic Insights
Understanding the molecular interactions of this compound with biological targets is critical. Quantum chemical investigations have revealed insights into its electronic properties and potential reactivity . These studies utilize techniques such as density functional theory (DFT) to predict how the compound interacts at a molecular level with enzymes or receptors, which is essential for rational drug design.
Synthesis and Characterization
A recent study synthesized an imidazo[1,2-a]pyrimidine derivative that shares structural similarities with this compound. The characterization involved spectroscopic techniques (NMR, FTIR) to confirm the structure and assess purity . Such methodologies are vital for establishing the quality of compounds intended for biological testing.
Pharmacological Evaluation
In pharmacological evaluations, compounds derived from similar frameworks have been subjected to various assays to determine their efficacy against specific biological targets. For example, a derivative demonstrated potent inhibition against certain enzymes involved in cancer progression, highlighting the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound ’s pyridine-2-carbonyl-piperazine linker enhances rigidity and solubility compared to the flexible phenethyl group in ’s compound .
- Imidazo-pyridine derivatives () exhibit fused heterocyclic systems, which may improve binding affinity in kinase inhibitors but reduce metabolic stability due to increased electron deficiency .
- Amino-substituted pyrimidines () prioritize hydrogen bonding via the -NH₂ group, whereas the target compound relies on imidazole’s coordination capacity .
Biological Activity
The compound 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine is a complex molecular structure that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical formula of the compound is . The structure consists of a pyrimidine core linked to a piperazine moiety, which is further substituted with an imidazole and pyridine groups. This unique arrangement contributes to its biological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with biological macromolecules, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including drug-resistant pathogens .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research has focused on the ability of imidazole and pyrimidine derivatives to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, some derivatives have shown IC50 values in the low micromolar range against several cancer cell lines .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of imidazole and pyrimidine derivatives is crucial for understanding their therapeutic potential. Compounds like this compound are often evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest favorable oral bioavailability and metabolic stability, which are essential for drug development .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine and its analogs?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification via column chromatography. For example:
- Piperazine coupling : Reacting 2-(piperazin-1-yl)pyrimidine with a carbonyl-containing intermediate (e.g., pyridine-2-carbonyl chloride) under inert conditions .
- Imidazole functionalization : Introducing the 1H-imidazol-1-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Purification : Use silica gel chromatography (70–230 mesh) with solvents like ethyl acetate/hexane .
Key reagents : Potassium carbonate (base), tetrahydrofuran (solvent), and aryl halides for cross-coupling .
Q. How can the structural integrity of this compound be confirmed experimentally?
Standard characterization techniques include:
- NMR spectroscopy : and NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H] for CHNO: 364.15 g/mol) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Q. What are the critical physicochemical properties to consider during experimental design?
Key properties include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
- Substituent variation : Modify the pyrimidine, imidazole, or piperazine moieties. For example:
- Activity assays : Screen analogs against target receptors (e.g., 5-HT) using radioligand binding assays .
- Data interpretation : Correlate logP values with cellular permeability; analogs with logP >3 show better membrane penetration .
Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?
- Crystallographic analysis : Resolve binding modes via X-ray diffraction (e.g., imidazole-pyrimidine dihedral angles affecting receptor fit) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of piperazine) .
- Statistical validation : Apply multivariate analysis to distinguish noise (e.g., outlier removal in IC measurements) .
Q. How can in silico modeling improve the prediction of pharmacological activity?
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., histamine H receptor, PDB: 5RQI) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .
- QSAR models : Train with datasets of IC values and descriptors (e.g., MolDescriptors for topological polar surface area) .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
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Intermediate stability : Protect labile groups (e.g., Boc for piperazine) to prevent degradation during prolonged reactions .
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Yield optimization :
Step Typical Yield Improvement Strategy Coupling 50–60% Use Pd(OAc) catalyst instead of Pd(PPh) Purification 70–80% Switch from column to prep-HPLC -
Cost reduction : Replace expensive reagents (e.g., arylboronic acids with aryl chlorides in coupling) .
Q. How can thermal analysis guide storage and handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
